Synthesis and characterization of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid
Synthesis and characterization of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, scientifically-grounded protocol for the synthesis and characterization of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions behind the chosen synthetic pathway. The methodology is designed to be self-validating, integrating robust purification and multi-faceted analytical techniques to ensure the final compound's identity and purity. This document serves as a practical blueprint for researchers engaged in the synthesis of novel sulfonamide-based chemical entities.
Introduction: Rationale and Potential Applications
Sulfonamide derivatives of benzoic acid are a well-established class of compounds in medicinal chemistry, with applications ranging from diuretics to anti-inflammatory agents. The title compound, 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid, combines several key structural motifs: a carboxylic acid for potential salt formation and hydrogen bonding, a sulfonamide linker, and substituted aromatic rings that dictate steric and electronic properties. While this specific molecule is not extensively documented, its structural class is of significant interest for exploring interactions with biological targets. The synthesis and rigorous characterization of such molecules are foundational steps in drug discovery pipelines, enabling further biological evaluation.
Synthetic Strategy: A Retrosynthetic Approach
The most logical approach to synthesizing the target molecule is through a convergent strategy, focusing on the formation of the robust sulfonamide bond in the final step. This retrosynthetic analysis breaks the molecule down into two key, readily accessible precursors.
Figure 1: Retrosynthetic analysis of the target compound.
This strategy is advantageous because it begins with commercially available starting materials: 2-methylbenzoic acid and 2-methylaniline.[1] The synthesis hinges on the successful preparation of the key electrophilic intermediate, 2-methyl-5-(chlorosulfonyl)benzoic acid, via an electrophilic aromatic substitution reaction.
Experimental Protocol: Synthesis and Purification
This section details the step-by-step methodology for the synthesis, from starting materials to the purified final product.
Materials and Instrumentation
| Reagent/Instrument | Grade/Specification |
| 2-methylbenzoic acid | ≥98% |
| Chlorosulfonic acid | ≥99% |
| 2-methylaniline (o-toluidine) | ≥99% |
| Pyridine | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Diethyl ether | ACS Grade |
| Hydrochloric acid (HCl) | 1M solution and concentrated (37%) |
| Sodium sulfate (Na₂SO₄) | Anhydrous |
| NMR Spectrometer | 400 MHz or higher |
| Mass Spectrometer | High-Resolution (HRMS) with ESI source |
| FT-IR Spectrometer | With ATR capability |
| Melting Point Apparatus | Digital |
Step 1: Synthesis of 2-methyl-5-(chlorosulfonyl)benzoic acid
This critical first step involves the chlorosulfonation of 2-methylbenzoic acid. The reaction is highly exothermic and evolves HCl gas; it must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The procedure is analogous to the chlorosulfonation of similar benzoic acid derivatives.[2][3]
Figure 2: Workflow for the synthesis of the sulfonyl chloride intermediate.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet to a scrubber, carefully add 2-methylbenzoic acid.
-
Cool the flask in an ice-water bath. Slowly and cautiously add a 4-5 molar excess of chlorosulfonic acid via a dropping funnel.[4]
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture gently to 50-70°C for 2-4 hours to ensure complete reaction.
-
Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice, extracting with ether, and analyzing by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water.
-
Very slowly and with vigorous stirring, pour the reaction mixture onto the ice. This step is highly exothermic.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acids.
-
Dry the resulting white solid (2-methyl-5-(chlorosulfonyl)benzoic acid) under vacuum. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid
The final product is formed by a nucleophilic attack of the amine (2-methylaniline) on the electrophilic sulfonyl chloride. Pyridine is used as a base to neutralize the HCl generated during the reaction.
Procedure:
-
Dissolve the dried 2-methyl-5-(chlorosulfonyl)benzoic acid in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Add approximately 2.2 equivalents of anhydrous pyridine to the solution.
-
In a separate flask, dissolve 1.1 equivalents of 2-methylaniline in anhydrous DCM.
-
Add the 2-methylaniline solution dropwise to the stirred solution of the sulfonyl chloride and pyridine at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the disappearance of the sulfonyl chloride by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification
The crude solid is best purified by recrystallization. A solvent system such as ethanol/water or ethyl acetate/hexane should be tested on a small scale to find optimal conditions. The goal is to obtain a pure, crystalline solid with a sharp melting point. If recrystallization is insufficient, purification by column chromatography on silica gel may be necessary.
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the final compound. A combination of spectroscopic methods should be employed.
Figure 3: Relationship between analytical techniques and obtained data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum should show distinct signals corresponding to all non-equivalent protons. Expected signals include: a broad singlet for the carboxylic acid proton (>12 ppm), a singlet for the sulfonamide N-H proton, distinct aromatic multiplets for the two substituted benzene rings, and two singlets for the two methyl groups.
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum will confirm the carbon framework. Key signals to identify are the carbonyl carbon of the carboxylic acid (~165-170 ppm) and the distinct aromatic carbons.
High-Resolution Mass Spectrometry (HRMS)
-
HRMS (ESI-) should be used to confirm the molecular formula (C₁₅H₁₅NO₄S). The measured mass should be within 5 ppm of the theoretical exact mass, providing strong evidence for the compound's identity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
The FT-IR spectrum provides confirmation of the key functional groups. Look for characteristic absorption bands:
-
Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹)
-
N-H stretch from the sulfonamide (~3250 cm⁻¹)
-
C=O stretch from the carboxylic acid (~1700 cm⁻¹)
-
Asymmetric and symmetric S=O stretches from the sulfonamide (~1350 and ~1160 cm⁻¹, respectively)
-
Melting Point
-
A sharp, defined melting point range for the recrystallized product is a strong indicator of high purity.
Conclusion
This guide presents a detailed and logically structured approach for the synthesis and definitive characterization of 2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic acid. By adhering to the outlined protocols, which are based on well-established chemical transformations, researchers can reliably produce and validate this compound.[3][4][5] The emphasis on explaining the causality behind experimental choices and implementing a multi-technique characterization framework ensures a high degree of scientific integrity and reproducibility, empowering further research in medicinal chemistry and materials science.
References
-
Arshad, M. et al. (2009). 4-Benzenesulfonamidobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3086. [Link]
-
ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064. [Link]
-
Liu, X., & Long, C. (2023). 4-Methyl-2-(2-methylanilino)benzoic acid. IUCrData, 8(8). [Link]
- Google Patents. (2016).
- Google Patents. (2018). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
- Google Patents. (2015).
-
Khan, I. et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1515-1523. [Link]
-
ResearchGate. (2023). 4-Methyl-2-(2-methylanilino)benzoic acid. [Link]
- Google Patents. (2016).
-
ResearchGate. (2016). Experimental UV spectra of benzoic acid derivatives. [Link]
-
ResearchGate. (2021). ¹H–NMR spectrum comparison of 4-((2-hydroxy-5-methylphenyl)diazenyl). [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. [Link]
-
Research and Reviews: Journal of Chemistry. (2015). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. [Link]
-
PubChem. (n.d.). 2-Chloro-5-(methylsulphonyl)benzoic acid. [Link]
-
Semantic Scholar. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]
-
Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. [Link]
-
NIST. (n.d.). Benzoic acid, 2-methyl-. [Link]
Sources
- 1. Benzoic acid, 2-methyl- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
